Exatecan has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others.
Exatecan
CAS No.: 171335-80-1
Cat. No.: VC0003481
Molecular Formula: C24H22FN3O4
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 171335-80-1 | 
|---|---|
| Molecular Formula | C24H22FN3O4 | 
| Molecular Weight | 435.4 g/mol | 
| IUPAC Name | (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | 
| Standard InChI | InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | 
| Standard InChI Key | ZVYVPGLRVWUPMP-FYSMJZIKSA-N | 
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | 
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | 
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | 
Introduction
Chemical and Physicochemical Properties
Exatecan mesylate, the methanesulfonate salt of exatecan, is a semisynthetic derivative of camptothecin with the molecular formula C₂₅H₃₀FN₃O₉S and a molecular weight of 567.6 g/mol . Its structure features a pyranoindolizinoquinoline core, which enables intercalation into DNA and stabilization of TOP1-DNA cleavage complexes (TOP1ccs) . Key physicochemical properties include:
Table 1: Physicochemical Properties of Exatecan Mesylate
The mesylate formulation enhances aqueous solubility, facilitating intravenous administration . Exatecan’s lactone ring remains stable at physiological pH, avoiding the rapid hydrolysis that limits other camptothecins like irinotecan .
Mechanism of Action and Molecular Pharmacology
Exatecan exerts cytotoxicity by selectively stabilizing TOP1ccs, preventing DNA religation during replication and transcription. Molecular modeling reveals three critical interactions:
- 
Hydrogen bonding with TOP1 residue N352
 - 
π-Stacking with the −1 DNA base flanking the cleavage site
 
These interactions confer a 10-fold higher TOP1 trapping potency compared to SN-38 (irinotecan’s active metabolite) . In BRCA1-deficient MX-1 xenografts, a single 10 μmol/kg dose of PEGylated exatecan (PEG-Exa) suppressed tumor growth for >40 days, underscoring its sustained activity .
Table 2: Comparative TOP1 Inhibition by Camptothecin Analogs
| Compound | TOP1cc Stabilization (IC₅₀) | Plasma t₁/₂ (h) | MDR Susceptibility | 
|---|---|---|---|
| Exatecan | 0.975 μg/mL | 7.9 | Low | 
| SN-38 | 2.2 μg/mL | 12.0 | High | 
| Topotecan | 4.8 μg/mL | 3.0 | Moderate | 
| Data from | 
Clinical Development and Therapeutic Efficacy
Combination Regimens
A phase III trial randomized 349 pancreatic cancer patients to exatecan + gemcitabine (n=175) vs gemcitabine alone (n=174) :
Table 3: Phase III Results in Advanced Pancreatic Cancer
| Parameter | Exatecan + Gemcitabine | Gemcitabine Alone | P-value | 
|---|---|---|---|
| Median OS (months) | 6.7 | 6.2 | 0.52 | 
| Objective Response Rate | 6.9% | 5.2% | 0.43 | 
| Grade 3/4 Neutropenia | 30% | 15% | <0.01 | 
| Data from | 
The lack of survival benefit halted exatecan’s development as a conventional chemotherapeutic, redirecting focus toward ADC platforms .
Pharmacokinetics and Toxicity Profile
Exatecan exhibits linear pharmacokinetics across 0.5–3.6 mg/kg doses, with a volume of distribution (Vd) of 18.2 L/m² and clearance (CL) of 2.28 L/h/m² . Conjugation to PEG or peptides extends half-life: PEG-Exa achieves t₁/₂ = 12 hours in mice, with sustained Exa release over 40 hours .
Dose-limiting toxicities include:
Notably, ADC formulations like BAT8007 (anti-Nectin-4) and CBX-12 (pH-sensitive peptide conjugate) reduce systemic exposure, with grade ≥3 adverse events ≤6.25% in early-phase trials .
Emerging Applications and Future Directions
Antibody-Drug Conjugates (ADCs)
Exatecan’s low MDR susceptibility (IC₅₀ 0.186 ng/mL in PC-6/SN2-5 cells vs 0.395 ng/mL for SN-38) makes it ideal for ADCs . Key developments include:
- 
HER2-targeted ADCs: 3.6 mg/kg BAT8007 induced a 61% tumor reduction in NSCLC (phase I)
 - 
TROP2-targeted ADCs: MT-132 (TROP2-Exa) overcame resistance in KRAS-mutant PDX models
 
Table 4: Exatecan ADCs in Clinical Development
| ADC Name | Target | Phase | ORR | Key Toxicity | 
|---|---|---|---|---|
| BAT8007 | Nectin-4 | I | 61% PR | Anemia (6.25% G3) | 
| CBX-12 | pH-Low | I/II | 16.3% SD | Fatigue (20% G1/2) | 
| HER3-Exa | HER3 | Precl | 89% CR | Transaminitis (G1) | 
| Data from | 
Synergistic Combinations
Preclinical data support exatecan’s synergy with DNA damage response inhibitors:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume